3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-19-11-5-2-6-18-12(11)17/h1-7H,8H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGHWHESMVQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 2-pyridinamine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromide. Common bases used include potassium carbonate or sodium hydride. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine is a chemical compound with the molecular formula and a molecular weight of 268.23 g/mol. It features a trifluoromethyl group attached to a benzyl moiety, which is linked to a pyridinamine structure. The trifluoromethyl group enhances its lipophilicity and biological activity, making it interesting in medicinal chemistry and pharmacology.
Potential Applications
This compound has potential applications in medicinal chemistry for developing new pharmaceuticals targeting specific diseases. Compounds with similar structures have demonstrated the ability to act as inhibitors in enzymatic processes, including those associated with cancer progression and inflammation. The trifluoromethyl group can enhance binding affinity to biological targets, potentially increasing the efficacy of this compound in therapeutic applications. The versatility of this compound makes it valuable across multiple scientific disciplines.
Scientific Research Applications
- Interaction Studies: Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. These interactions can be assessed through various assays, including binding affinity studies and functional assays to evaluate its impact on biological processes. Understanding these interactions will aid in elucidating its mechanism of action and potential therapeutic uses.
- Anti-cancer Research: A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown promise as an anticancer agent . It effectively inhibits cell proliferation and can be selected for further development as a therapeutic . BPU exhibited an effective cytotoxic ability in Jurkat, HeLa, and MCF-7 cell lines and arrested cell cycle progression in the sub-G1 phase . It also demonstrated antiangiogenic potential, inhibiting blood vessel formation in tumor tissues .
- Anti-inflammatory Research: Derivatives of pyrimidine have been screened for their anti-inflammatory potential via in vitro COX-1/COX-2 inhibition analysis and in vivo formalin-induced paw edema and cotton pellet-induced granuloma tests .
Properties
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a pyridine ring and an ether linkage, providing distinct chemical properties and biological activities not found in simpler analogs. This structural complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications. The pyridine nitrogen can participate in nucleophilic substitutions, while the benzyl ether can undergo hydrolysis under acidic or basic conditions. Additionally, the trifluoromethyl group can influence electrophilic aromatic substitution reactions, potentially allowing for further derivatization of the compound.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Gaps
Further studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the benzyl substituent (e.g., halogens, alkyl groups) to optimize target binding.
- Crystallographic Analysis : Using tools like SHELX () to resolve 3D structures and validate binding modes .
Biological Activity
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11F3N2O
- Molecular Weight : 268.23 g/mol
- Key Structural Features :
- A trifluoromethyl group which enhances lipophilicity.
- A pyridinamine core that facilitates interaction with biological targets.
- A benzyl ether linkage which may undergo hydrolysis under certain conditions.
The trifluoromethyl group is particularly noteworthy for its ability to increase binding affinity to various biological targets, potentially enhancing the efficacy of the compound in therapeutic applications.
The mechanism of action of this compound involves:
- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows the compound to easily penetrate cell membranes.
- Interaction with Enzymes/Receptors : Once inside the cell, it can modulate the activity of specific enzymes or receptors involved in various biochemical pathways, such as those related to cancer progression and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Similar compounds have shown potential as inhibitors in cancer-related enzymatic processes. The unique structure may provide enhanced potency against certain cancer types .
- Anti-inflammatory Effects : Investigations suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Trifluoromethyl)benzylamine | C8H8F3N | Simpler amine structure |
| 4-(Trifluoromethyl)phenol | C7H6F3O | Hydroxyl group instead of amine |
| 2-Pyridinemethanol | C7H9NO | Lacks trifluoromethyl; more polar |
The combination of a trifluoromethyl group with a pyridine ring and an ether linkage provides distinct chemical properties and biological activities not found in simpler analogs.
Case Studies and Research Findings
- Inhibition Studies : A study on similar compounds indicated that those with a trifluoromethyl group exhibited significantly higher potency in inhibiting various enzymes compared to their non-fluorinated counterparts. This suggests that the presence of the trifluoromethyl group could enhance the inhibitory effects of this compound on target enzymes involved in cancer progression .
- Binding Affinity Assessments : Preliminary binding affinity studies have shown that this compound interacts effectively with specific receptors, indicating its potential as a therapeutic agent in modulating cellular signaling pathways. Further functional assays are needed to evaluate its impact on biological processes comprehensively.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound and identify potential biomarkers for response.
- Derivatization Potential : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine, and how can intermediates be characterized?
- Methodology :
- Synthesis : Adapt microwave-assisted protocols for similar pyridinamine derivatives (e.g., coupling 3-(trifluoromethyl)benzyl bromide with 2-aminopyridin-3-ol under basic conditions). Use palladium catalysts or nucleophilic substitution, as described for analogous benzyloxy-pyridinamines .
- Characterization : Confirm intermediates via -NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and high-resolution mass spectrometry (HRMS). Purity validation by HPLC (>95%) is critical .
- Example Table :
| Intermediate | Key NMR Signals (δ, ppm) | HRMS (m/z) | Purity (HPLC) |
|---|---|---|---|
| Precursor A | 7.2 (d, 1H), 8.1 (s, 1H) | 265.0952 | 97% |
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy (analogous to trifluoromethyl-pyridinamines ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Storage : Store at 2–8°C under nitrogen to prevent degradation.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Experimental Design :
- Reaction Conditions : Screen solvents (DMF vs. THF), temperatures (60–100°C), and bases (KCO vs. CsCO). Higher polarity solvents may improve benzylation efficiency .
- Catalysis : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling if SN2 pathways fail. Monitor by TLC (R 0.3 in 1:1 EtOAc/hexane).
- Case Study : A 15% yield increase was achieved using CsCO in DMF at 80°C for a related pyridinamine .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR peaks)?
- Analytical Strategy :
- Isotopic Labeling : Use -NMR to confirm trifluoromethyl group integrity (δ -62 to -65 ppm) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in EtOH/water (80:20) and comparing bond lengths/angles to literature (e.g., C-O bond ~1.36 Å) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What are the potential applications of this compound in medicinal chemistry?
- Research Directions :
- Drug Design : Explore as a kinase inhibitor scaffold via molecular docking (PDB: 1ATP). The benzyloxy group may enhance hydrophobic binding .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Fluorine substituents often improve metabolic resistance .
- Example Table :
| Assay Type | Target | IC (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR (L858R) | 120 ± 15 |
Methodological Challenges
Q. What strategies mitigate decomposition during long-term storage?
- Stability Studies :
- Accelerated Testing : Expose to 40°C/75% RH for 4 weeks. Monitor by LC-MS for degradation products (e.g., hydrolyzed pyridinamine).
- Stabilizers : Add 0.1% BHT to inhibit oxidation. Lyophilization improves stability for hygroscopic batches .
Q. How can computational models predict the compound’s reactivity in novel reactions?
- Approach :
- Reactivity Mapping : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO). Low LUMO energy (-1.5 eV) suggests susceptibility to nucleophilic attack .
- MD Simulations : Simulate solvation effects in DMSO to predict reaction pathways (e.g., benzyloxy group cleavage).
Data Analysis & Reporting
Q. What statistical methods validate reproducibility in dose-response assays?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
